INCB40093
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB40093; INCB-40093; INCB 40093. |
Origin of Product |
United States |
Incb40093: Discovery and Molecular Characterization
Selective Kinase Inhibition ProfileINCB40093 exhibits a highly selective kinase inhibition profile, primarily targeting the PI3Kδ isoform while showing significantly less activity against other PI3K family members and a broad panel of other kinasesresearchgate.netmedkoo.comaacrjournals.org.
Data Tables
| Compound Name | Target Kinase | IC50 (nM) / Selectivity | Reference |
| This compound | PI3Kδ | 10-100 (cell-based IC50) | medkoo.comaacrjournals.org |
| This compound | Other PI3K isoforms | 74 to >900-fold selectivity over other PI3K family members | researchgate.netmedkoo.comaacrjournals.org |
| This compound | Broad Kinome | <30% inhibition against 196 other kinases at 1 µM | medkoo.comaacrjournals.org |
Mechanisms of Action of Incb40093 in Target Cells
Direct Inhibition of PI3Kδ Catalytic Activity
INCB40093 functions as a potent and selective small molecule inhibitor of the PI3Kδ kinase. wikipedia.orgwikipedia.orgnih.gov This compound exhibits remarkable selectivity, demonstrating 74 to over 900-fold greater potency against PI3Kδ compared to other PI3K family members, including PI3Kα, PI3Kβ, and PI3Kγ. wikipedia.orgwikipedia.orgnih.gov Furthermore, at a concentration of 1 μM, this compound shows less than 30% inhibition against a broad panel of 196 other kinases, highlighting its high specificity. wikipedia.orgnih.gov As an orally bioavailable agent, this compound targets the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases, effectively blocking its enzymatic function. cdutcm.edu.cn In cell-based assays relevant to the pathogenesis of B-cell malignancies, this compound demonstrates potent activity with IC50 values typically ranging from approximately 10 to 100 nM. wikipedia.orgnih.gov
The selectivity profile of this compound is summarized in the table below:
| PI3K Isoform | Selectivity (Fold vs. PI3Kδ) |
| PI3Kα | >74 |
| PI3Kβ | >74 |
| PI3Kγ | >900 |
Disruption of Downstream Signaling Pathways
The direct inhibition of PI3Kδ by this compound leads to a cascade of disruptions in several crucial downstream signaling pathways that are often aberrantly activated in B-cell malignancies.
Class I PI3Ks, including PI3Kδ, are responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). wikipedia.orgfrontiersin.orgplos.org PIP3 serves as a vital second messenger that plays a central role in controlling numerous cellular processes, such as cell growth, survival, adhesion, and migration. wikipedia.orgfrontiersin.org By directly inhibiting PI3Kδ, this compound effectively prevents the production of PIP3, thereby abrogating its downstream signaling functions. cdutcm.edu.cn
AKT, once activated, serves as a central hub for activating various downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR). frontiersin.orgtcmsp-e.com The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a wide range of malignancies, playing a critical role in cell growth, survival, and proliferation by regulating the biosynthesis of proteins, nucleotides, and lipids. tcmsp-e.comfrontiersin.org Selective inhibition of PI3Kδ by compounds like this compound reduces AKT phosphorylation, which in turn limits the activation of the mTOR pathway. uni-freiburg.de
The nuclear factor-kappa B (NF-κB) pathway is another crucial signaling cascade involved in inflammatory responses and metabolic reprogramming. wikipedia.orgmdpi.com While direct evidence for this compound's specific modulation of NF-κB is less explicit than for AKT, the broader context of PI3Kδ inhibition suggests an impact. For instance, selective PI3Kδ inhibition has been shown to limit the activation of NF-κB pathways. uni-freiburg.de The mTOR/NF-κB axis is known to be interconnected and can modulate various cellular processes, including amino acid catabolism and neuroinflammation. wikipedia.orgmdpi.com
Activation of the B-cell Receptor (BCR) pathway, which is heavily influenced by PI3Kδ, also leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.orgresearchgate.net MAPKs are fundamental transducers of growth and stress stimuli in eukaryotic cells. semanticscholar.orgwikipedia.org Similarly, the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors plays a critical role in immune responses and developmental processes. frontiersin.org NFAT activation is typically calcium-dependent and regulated by the phosphatase calcineurin. frontiersin.orgresearchgate.net While the precise direct impact of this compound on MAPK and NFAT signaling is not as extensively detailed as its effects on AKT and PIP3, the inhibition of upstream PI3Kδ, which is integral to BCR signaling, would indirectly modulate these interconnected pathways. Other PI3Kδ inhibitors have been noted to affect MAPK pathways. plos.orgresearchgate.net
Effects on B-cell Receptor (BCR) Pathway Components
PI3Kδ is a critical signaling molecule in B cells, playing an essential role in their development and function by mediating signals from key receptors, including the B-cell Receptor (BCR) and CD40. wikipedia.orgfrontiersin.orgfrontiersin.org The BCR is fundamental for B cell activation, survival, and differentiation. nih.gov Upon antigen binding, the BCR initiates a complex signaling cascade involving Src family kinases (e.g., Lyn, Blk, Fyn) and Syk, which leads to the formation of a "signalosome" that includes PI3K. nih.govciteab.comwikipedia.org
This compound effectively blocks the proliferation of primary B cells that is induced by the activation of PI3Kδ-mediated signaling through these crucial receptors. wikipedia.orgnih.gov By inhibiting PI3Kδ, this compound abrogates prosurvival signals emanating from the BCR. uni-freiburg.de The pharmacological data suggest that the impact of this compound on the human immune system is largely restricted to B cells, as it demonstrates significantly less potency in assays measuring the proliferation of human T cells or NK cells, as well as neutrophil and macrophage function. wikipedia.orgiiarjournals.org
Abrogation of BCR-mediated Signaling and Proliferation
The B-cell receptor (BCR) is fundamental to B-cell function, with antigen recognition by BCRs initiating a cascade of signaling events that drive B-cell activation, proliferation, and differentiation. clinicaltrials.govidrblab.net This signaling pathway involves critical molecules such as spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (BTK), and phospholipase C gamma 2 (PLCγ2), leading to the activation of downstream pathways including PI3K/AKT, nuclear factor-kappa B (NF-κB), c-jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). patnawomenscollege.inassaygenie.comgoogleapis.com
This compound effectively abrogates BCR-mediated signaling and proliferation by inhibiting PI3Kδ-mediated functions. clinicaltrials.govcreative-diagnostics.com PI3Kδ is a prominent component in BCR activation, facilitating signal transduction downstream of the receptor by producing phospholipids (B1166683) that interact with BTK. googleapis.com By inhibiting PI3Kδ, this compound disrupts these critical signaling events, thereby suppressing B-cell activation and proliferation. clinicaltrials.govcreative-diagnostics.com
Interference with Activation through Co-receptors (CD40, BAFF-R, IL-4R, TLRs)
B cells receive activating signals not only through the BCR but also from various co-receptors, including CD40, B-cell activating factor receptor (BAFF-R), interleukin-4 receptor (IL-4R), and Toll-like receptors (TLRs). These co-receptors are activated by their respective ligands (e.g., CD40 ligand, BAFF, TLR ligands) and play crucial roles in B-cell activation, proliferation, differentiation, and antibody class switch recombination, often synergizing with BCR signaling. nih.govidrblab.netguidetopharmacology.orgwikipedia.org For instance, CD40-CD40L interaction promotes B-cell proliferation and immunoglobulin isotype switching, while TLR9 can synergize with CD40 and TACI (transmembrane activator and calcium-modulating cyclophilin ligand interactor) to drive B-cell proliferation. wikipedia.org BAFF also enhances B-cell survival and differentiation.
This compound interferes with the activation pathways downstream of these co-receptors. Studies have shown that this compound inhibits PI3K activation that is triggered downstream of the B-cell receptor, Toll-like receptors, and cytokine receptors. creative-diagnostics.com This suggests that the compound's inhibitory effect on PI3Kδ extends to the signaling cascades initiated by these co-stimulatory molecules, thereby hindering their ability to promote B-cell activation and proliferation.
Cellular Responses and Apoptosis Induction
This compound elicits specific cellular responses in target cells, particularly within the B-cell lineage, leading to the suppression of proliferation and the induction of cell death.
Suppression of Malignant B-cell Proliferation
This compound demonstrates potent antiproliferative activity against human B-cell tumors. idrblab.net In vitro and ex vivo studies using primary B cells and cell lines derived from B-cell malignancies have shown that this compound effectively inhibits PI3Kδ-mediated functions, including cell signaling and proliferation. clinicaltrials.govcreative-diagnostics.com Malignant B-cell proliferation is often characterized by uncontrolled growth, sustained by pathways like PI3K/AKT. By inhibiting PI3Kδ, this compound directly suppresses this uncontrolled proliferation. Furthermore, in vivo studies using xenograft models of non-Hodgkin's lymphoma, such as the Pfeiffer cell xenograft model, have shown that this compound exhibits single-agent activity in inhibiting tumor growth. clinicaltrials.govcreative-diagnostics.com
Induction of Caspase-Dependent Apoptosis in Malignant B Cells
This compound's inhibition of the PI3K/AKT kinase signaling pathway leads to decreased proliferation and induces cell death in PI3K-overexpressing tumor cells. nih.gov Apoptosis, a form of programmed cell death, is a highly regulated process characterized by a sequence of molecular events that lead to the systematic self-destruction of a cell. patnawomenscollege.inassaygenie.com This process often involves the activation of a family of cysteine proteases known as caspases, which are critical for the execution of apoptosis. creative-diagnostics.compatnawomenscollege.inassaygenie.com Initiator caspases (e.g., caspase-2, -8, -9, -10) activate executioner caspases (e.g., caspase-3, -6, -7), which then cleave various cellular proteins, leading to the characteristic features of apoptosis, such as DNA fragmentation and cell death. creative-diagnostics.compatnawomenscollege.inassaygenie.com
Differential Effects on Lymphoid versus Non-Lymphoid Cell Line Growth
A notable characteristic of this compound is its differential effect on cell line growth, with a primary impact observed on B cells. clinicaltrials.govcreative-diagnostics.com The compound has no significant effect on the growth of non-lymphoid cell lines. clinicaltrials.govcreative-diagnostics.com Moreover, this compound was found to be less potent in assays designed to measure the proliferation of human T cells and natural killer (NK) cells, as well as the functions of neutrophils and monocytes. clinicaltrials.govcreative-diagnostics.com This selectivity suggests that the impact of this compound on the broader human immune system is likely restricted to B cells, highlighting its targeted mechanism of action in the context of B-cell malignancies. clinicaltrials.govcreative-diagnostics.com
Preclinical Efficacy Studies in B Cell Malignancy Models
In Vitro Studies
Anti-proliferative Activity in Human B-cell Malignancy Cell LinesINCB40093 demonstrates potent anti-proliferative activity against human B-cell malignancy cell linesaacrjournals.orgmedkoo.com. The compound effectively blocks the proliferation of primary B cells that is induced by the activation of PI3Kδ-mediated signaling pathways through key receptors such as the B-cell receptor (BCR) and CD40aacrjournals.orgmedkoo.com. In cell-based assays relevant to the pathogenesis of B-cell malignancies, this compound exhibits high potency, with reported half-maximal inhibitory concentration (IC50) values ranging from approximately 10 to 100 nM for inhibiting PI3Kδ-mediated signaling and growth of human B cell linesaacrjournals.orgmedkoo.com. Notably, this compound shows no significant effect on the growth of non-lymphoid cell lines, indicating a selective impact on B cellsresearchgate.netaacrjournals.org.
Table 1: Anti-proliferative Potency of this compound in B-cell Malignancy Models
| Assay Type | Target | IC50 Range (nM) | Selectivity |
| Cell-based assays (B-cell malignancies) | PI3Kδ-mediated signaling and growth of human B cell lines | 10-100 | 74- to >900-fold over other PI3K family members; <30% inhibition against 196 other kinases at 1 µM aacrjournals.orgmedkoo.com |
| Primary B cell proliferation (induced by BCR, CD40 activation) | PI3Kδ-mediated signaling | Potent inhibition | At least 50 times less potent in T cell/NK cell proliferation, neutrophil/macrophage function assays aacrjournals.org |
Alteration of Cytokine and Chemokine Secretionthis compound has been shown to alter the secretion of specific cytokines and chemokines from B-cell linesresearchgate.netnih.gov. Notably, this compound inhibits the production of macrophage-inflammatory protein-1β (MIP-1β, also known as CCL4) and tumor necrosis factor-beta (TNF-β) from a B cell lineresearchgate.netnih.gov. This suggests that this compound may influence the tumor microenvironment by modulating the levels of these critical signaling moleculesresearchgate.netnih.gov.
Table 2: Impact of this compound on Cytokine and Chemokine Secretion
| Cytokine/Chemokine | Effect of this compound | Source |
| Macrophage-inflammatory protein-1β (MIP-1β / CCL4) | Inhibits production from a B cell line researchgate.netnih.gov | researchgate.netnih.gov |
| Tumor Necrosis Factor-beta (TNF-β) | Inhibits production from a B cell line researchgate.netnih.gov | researchgate.netnih.gov |
Ex Vivo Investigations
Suppression of Microenvironmental Pro-survival Signals (e.g., stromal cell co-culture)
This compound has demonstrated effects on the tumor microenvironment by inhibiting the production of macrophage-inflammatory protein-1β (MIP-1β) and tumor necrosis factor-β (TNF-β) from a B-cell line. crownbio.comnih.gov The PI3Kδ pathway, which this compound targets, plays a crucial role in mediating signaling from key B-cell receptors, including the B-cell receptor (BCR) and CD40. researchgate.net This signaling is integral to the pathogenesis of B-cell malignancies. researchgate.net The tumor microenvironment, particularly stromal cells, provides pro-survival signals and contributes to drug resistance in various B-cell malignancies, such as multiple myeloma and lymphomas. researchgate.netelifesciences.orgcrownbio.comnih.gov this compound exhibits potent activity in cell-based assays relevant to B-cell malignancies, with IC50 values ranging from approximately 10 to 100 nM for PI3Kδ-mediated signaling and growth of human B-cell lines. researchgate.net This antiproliferative effect is specific to B cells, as 10 µM this compound had no significant impact on the growth of non-lymphoid cell lines and was at least 50 times less potent in assays measuring the proliferation of human T cells or NK cells, and the function of neutrophils and macrophages. researchgate.netcrownbio.com
In Vivo Xenograft and Syngeneic Model Evaluations
In in vivo studies, this compound has shown single-agent anti-tumor activity in human hematological cancer xenograft models. Oral administration of this compound inhibited tumor growth in the Pfeiffer model of non-Hodgkin's lymphoma. researchgate.netcrownbio.comnih.gov Furthermore, the tumor growth inhibitory effects of this compound were also demonstrated in the INA-6.Tu1 myeloma tumor xenograft model. researchgate.netcrownbio.comnih.gov These findings support the potential utility of this compound as a monotherapy in the treatment of B-cell malignancies. researchgate.netcrownbio.comnih.gov
Beyond its single-agent activity, this compound has been shown to potentiate the anti-tumor effects of clinically relevant chemotherapeutic agents. Specifically, this compound enhanced the anti-tumor activity of bendamustine (B91647) in the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma. researchgate.netcrownbio.comnih.gov This suggests a synergistic or additive effect when combined with existing therapies.
Information regarding the specific investigation of this compound in syngeneic lymphoma models was not found in the available preclinical literature. Syngeneic models, which involve implanting murine tumor cell lines into immunocompetent mice of the same inbred strain, are valuable tools for studying tumor immunology and evaluating immunotherapies due to the preservation of the native immune system. researchgate.netcrownbio.comnih.gov While such models are widely utilized in cancer research to understand tumor microenvironment interactions and assess drug efficacy, direct studies involving this compound in these specific models were not identified. researchgate.netcrownbio.comnih.gov
Pharmacodynamics and Translational Preclinical Biomarkers
Assessment of PI3K Pathway Inhibition in Preclinical Models
INCB40093 has demonstrated potent and selective inhibition of PI3Kδ, a critical component of the B-cell receptor signaling pathway that is frequently overactive in B-cell cancers. In biochemical assays, this compound inhibits the PI3Kδ kinase with high selectivity, showing 74- to over 900-fold greater potency against the δ isoform compared to other PI3K family members nih.govresearchgate.net.
In vitro and ex vivo studies using primary B-cells, malignant B-cell lines, and human whole blood have confirmed that this compound effectively inhibits PI3Kδ-mediated functions, including cell signaling and proliferation nih.govresearchgate.net. The compound has shown minimal impact on the growth of non-lymphoid cell lines, suggesting a targeted effect on B-cells nih.govresearchgate.net. Furthermore, this compound has been observed to inhibit the production of certain cytokines from a B-cell line, indicating a potential influence on the tumor microenvironment nih.govresearchgate.net.
In a preclinical xenograft model of non-Hodgkin's lymphoma using Pfeiffer cells, INCB040093 demonstrated single-agent activity in inhibiting tumor growth. Moreover, it showed a potentiating effect on the anti-tumor activity of the chemotherapeutic agent bendamustine (B91647) nih.govresearchgate.net.
| Model System | Key Findings | Reference |
| Biochemical Assays | Potent and selective inhibition of PI3Kδ kinase (74- to >900-fold selectivity) | nih.govresearchgate.net |
| Primary B-cells, B-cell lines, Human Whole Blood (in vitro, ex vivo) | Inhibition of PI3Kδ-mediated cell signaling and proliferation | nih.govresearchgate.net |
| Non-lymphoid cell lines (in vitro) | No significant effect on cell growth | nih.govresearchgate.net |
| Pfeiffer Cell Xenograft Model (in vivo) | Single-agent tumor growth inhibition; Potentiation of bendamustine's anti-tumor effect | nih.govresearchgate.net |
Identification of Preclinical Response and Resistance Markers (e.g., pAkt levels, c-Myc overexpression)
A key downstream effector of the PI3K pathway is the protein kinase B (PKB), also known as Akt. The phosphorylation of Akt (pAkt) is a critical step in the signaling cascade that promotes cell survival and proliferation. Preclinical studies have investigated the effect of this compound on pAkt levels as a biomarker of pathway inhibition. In Pfeiffer cells, a diffuse large B-cell lymphoma (DLBCL) cell line that is highly sensitive to this compound, the compound was shown to inhibit the levels of both pAkt and phosphorylated Forkhead box protein O (pFOXO) in a dose-dependent manner researchgate.net. This provides direct evidence that this compound effectively blocks the PI3Kδ signaling pathway in sensitive cancer cells.
| Biomarker | Effect of this compound | Preclinical Model | Significance | Reference |
| pAkt levels | Inhibition | Pfeiffer cells (DLBCL) | Indicates direct inhibition of the PI3Kδ signaling pathway | researchgate.net |
| pFOXO levels | Inhibition | Pfeiffer cells (DLBCL) | Further confirms downstream pathway inhibition | researchgate.net |
While the inhibition of pAkt serves as a direct pharmacodynamic marker of this compound activity, the identification of markers that predict response or resistance to treatment is crucial for patient selection. The overexpression of the oncogene c-Myc is a known driver of lymphomagenesis and can contribute to resistance to various therapies. However, based on the available preclinical literature, a direct link between c-Myc overexpression and resistance to this compound has not been explicitly established. General research indicates that high c-Myc expression can be a characteristic of drug-resistant leukemic cells and that its inhibition can overcome resistance to cytotoxic drugs scispace.com. Further investigation is warranted to determine the specific role of c-Myc overexpression in the context of this compound treatment.
Combination Strategies and Synergistic Effects in Preclinical Settings
Rationale for Dual Pathway Inhibition in Lymphoid Malignancies
The PI3K pathway is a fundamental signaling cascade involved in numerous cellular functions, including proliferation, differentiation, and trafficking. nih.govnih.gov Its dysregulation is a hallmark of many cancers, particularly hematologic malignancies. nih.govnih.gov The PI3Kδ isoform is predominantly expressed in the hematopoietic system, making it a critical therapeutic target in B-cell malignancies. researchgate.netnih.govnih.gov B-cell receptor (BCR) signaling, which is often constitutively active in these malignancies, heavily relies on PI3Kδ, leading to the activation of oncogenic NF-kB and other survival pathways that promote clonal proliferation. nih.govmdpi.com
Monotherapy with kinase inhibitors, while effective initially, frequently encounters the emergence of drug resistance due to the activation of compensatory survival or growth-promoting pathways within the tumor microenvironment. sec.gov This highlights the necessity for combination therapies that can simultaneously target multiple oncogenic pathways. Preclinical studies have shown that concurrent inhibition of distinct pathways, such as PI3K and histone deacetylase (HDAC) enzymes, can yield synergistic effects in various hematological and other cancer models. sec.gov The development of multi-target inhibitors, or combinations of selective inhibitors, offers compelling advantages by simultaneously and synergistically impeding oncogenic signals at multiple fronts, potentially overcoming resistance mechanisms and offering a more comprehensive anti-tumor effect. nih.gov
Preclinical Evidence for Synergy with JAK1 Inhibition (e.g., INCB39110)
INCB40093 has been investigated in preclinical and clinical studies, including in combination with INCB39110 (itacitinib), a selective Janus-associated kinase 1 (JAK1) inhibitor, for the treatment of B-lymphoid malignancies. incyte.comclinicaltrials.govannualreports.com INCB39110 is an orally bioavailable compound that potently and selectively inhibits JAK1, demonstrating over 20-fold selectivity against JAK2 and more than 200-fold selectivity against JAK3. nih.govnih.govselleckchem.com Its mechanism involves inhibiting the phosphorylation of signal transducer and activator of transcription (STAT) proteins and reducing the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-23 (IL-23). nih.gov
Dysregulation of the JAK-STAT signaling pathway is a known contributor to various hematological malignancies. incyte.com The rationale for combining a PI3Kδ inhibitor like this compound with a JAK1 inhibitor such as INCB39110 stems from the potential to simultaneously target two distinct yet often co-activated signaling pathways critical for the survival and proliferation of malignant B cells. While specific detailed preclinical synergy data for this exact combination (this compound + INCB39110) are not extensively elaborated in the provided search results beyond their co-investigation in clinical trials for B-lymphoid malignancies incyte.comannualreports.com, the targeting of both PI3Kδ and JAK1 pathways is mechanistically sound given their roles in B-cell survival and proliferation.
Sensitization to Other Anti-cancer Agents (e.g., cytotoxic agents, histone deacetylase inhibitors)
This compound has demonstrated the ability to sensitize malignant cells to other anti-cancer agents in preclinical models. Notably, this compound has been shown to potentiate the anti-tumor growth effect of the clinically relevant chemotherapeutic agent bendamustine (B91647) in the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma. researchgate.net This finding provides direct preclinical evidence for its synergistic activity with cytotoxic agents.
Beyond direct cytotoxic agents, PI3Kδ inhibitors, including this compound, show promise in combination with histone deacetylase (HDAC) inhibitors. Preclinical studies indicate that concurrent inhibition of HDAC and PI3K pathways can lead to synergistic effects in hematological and other cancers. sec.gov HDAC inhibitors modulate gene expression by regulating the acetylation of histone and non-histone substrates, and in preclinical models, they have been observed to synergize with kinase inhibitors to address mechanisms of drug resistance. sec.gov For instance, another PI3Kδ inhibitor, idelalisib, has been shown to sensitize malignant B cells to both chemotherapy and histone deacetylase inhibitors. nih.gov This suggests a broader class effect for PI3Kδ inhibitors in enhancing the efficacy of other anti-cancer modalities.
The ability of this compound to inhibit PI3Kδ-mediated functions, including cell signaling and proliferation in primary B cells and B-cell malignancy cell lines, further supports its role in combination strategies. researchgate.net It has shown meaningful sensitivity (IC50 < 100 nM) in several cell lines derived from diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and Hodgkin's lymphoma (HL). researchgate.net This selective impact on B cells, with minimal effect on non-lymphoid cell lines or T/NK cell proliferation and neutrophil/monocyte functions, suggests a targeted approach that could be beneficial in combination regimens. researchgate.net
Table 1: Preclinical Sensitivity of B-cell Malignancy Cell Lines to this compound
| B-cell Malignancy Subtype | Cell Lines (Examples) | Sensitivity (IC50) | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Several | < 100 nM | researchgate.net |
| Mantle Cell Lymphoma (MCL) | Several | < 100 nM | researchgate.net |
| Hodgkin's Lymphoma (HL) | Several | < 100 nM | researchgate.net |
Future Directions and Research Gaps in Preclinical Understanding
Elucidation of Comprehensive Signaling Network Interactions and Crosstalk
INCB40093 exerts its effects by potently inhibiting the PI3Kδ kinase, demonstrating high selectivity (74- to >900-fold) over other PI3K family members. researchgate.netnih.gov This inhibition directly impacts PI3Kδ-mediated functions, including cell signaling and proliferation in B-cells. researchgate.netnih.gov The PI3K/AKT/mTOR pathway is a central modulator of oncogenic signaling, and its deregulation is a hallmark of many malignancies. nih.govnih.govrsc.org
Key pathways orchestrated by PI3Kδ and activated in B-cell malignancies upon BCR activation include membrane trafficking, AKT/mammalian target of rapamycin (B549165) (mTOR), mitogen-activated protein kinases (MAPK), and nuclear factor kappa light-chain enhancer of activated B cells (NF-κB). nih.govrroij.com this compound's inhibition of PI3Kδ thus abrogates prosurvival signals from the B-cell receptor. nih.gov
Further research is needed to fully elucidate the comprehensive signaling network interactions and crosstalk influenced by this compound. For instance, PI3Kδ also regulates B-cell responses to CD40-ligand, B-cell activating factor (BAFF), interleukin-4 (IL-4), and homing chemokines like CXCL12/13. nih.gov The interplay between transformed B-cells, tumor-associated macrophages, myeloid-derived suppressor cells (MDSCs), follicular dendritic cells, regulatory T cells (Tregs), and follicular helper T cells within the tumor microenvironment is crucial for lymphoma development and prognosis. nih.govnih.gov this compound has shown to inhibit the production of macrophage-inflammatory protein-1β (MIP-1β) and tumor necrosis factor-β (TNF-β) from a B-cell line, suggesting a potential impact on the tumor microenvironment. researchgate.netnih.gov Understanding how this compound modulates these complex interactions and their downstream effects on tumor growth, survival, adhesion, and homing is an ongoing area of investigation. nih.gov
| Signaling Pathway/Molecule | Role in B-cell Malignancies | Impact of PI3Kδ Inhibition (this compound) |
|---|---|---|
| PI3Kδ Kinase | Critical for B-cell signaling and proliferation; oncogenic driver. researchgate.netnih.govnih.gov | Potently inhibited by this compound (74- to >900-fold selectivity). researchgate.netnih.gov |
| B-cell Receptor (BCR) Pathway | Key oncogenic driver, chronically activated in various B-cell leukemias and lymphomas. nih.gov | Prosurvival signals abrogated. nih.gov |
| AKT/mTOR Pathway | Central modulator of oncogenic signaling, regulates growth, development, drug resistance. nih.govrroij.com | Decreased Akt phosphorylation and apoptosis induction. nih.gov |
| MAPK Pathway | Contributes to cell survival, differentiation, and proliferation. rroij.com | Inhibition investigated as a therapeutic target. rroij.com |
| NF-κB Pathway | Activated by BCR, contributes to oncogenesis. nih.govrroij.com | Activation suppressed. nih.govrroij.com |
| MIP-1β and TNF-β Production | Cytokines potentially influencing the tumor microenvironment. researchgate.netnih.gov | Inhibited in B-cell lines, suggesting effects on tumor microenvironment. researchgate.netnih.gov |
Investigation of Acquired and Intrinsic Resistance Mechanisms in Preclinical Models
Acquired resistance limits the efficacy of anti-cancer therapies, while intrinsic resistance stems from pre-existing mechanisms. nih.govfao.org Understanding these mechanisms is crucial for developing strategies to overcome them. Preclinical models, such as drug-adapted cancer cell lines, are instrumental in identifying and elucidating clinically relevant resistance mechanisms. nih.gov
For PI3Kδ inhibitors like this compound, resistance can emerge. For example, in idelalisib-resistant diffuse large B-cell lymphoma (DLBCL) cell line clones, whole exome sequencing identified PI3KCA gain-of-function mutations. rroij.com Similarly, MYC overexpression has been identified as a resistance mechanism to parsaclisib, another PI3Kδ inhibitor, in DLBCL cells. researchgate.net This suggests that similar mechanisms could contribute to resistance to this compound.
Future preclinical studies need to systematically investigate both intrinsic and acquired resistance to this compound. This includes:
Identification of genetic and epigenetic alterations: Searching for mutations (e.g., in PI3K subunits or downstream effectors), gene amplifications, or epigenetic changes that confer resistance.
Role of the tumor microenvironment: Investigating how stromal cells, immune cells, and secreted factors within the tumor niche might contribute to resistance.
Activation of bypass pathways: Exploring whether other signaling pathways become hyperactivated or compensatory mechanisms emerge, circumventing PI3Kδ inhibition. For instance, the RAS-MAPK pathway is frequently deregulated in B-cell lymphoproliferative disorders, and its inhibition has been investigated as a therapeutic target in DLBCL. rroij.com Crosstalk between pathways can lead to complex cellular responses and potentially contribute to resistance. nih.govnih.gov
| Type of Resistance | Description | Potential Mechanisms (General to PI3Kδ Inhibitors) | Preclinical Research Focus for this compound |
|---|---|---|---|
| Intrinsic Resistance | Inherent natural capacity of cells to show resistance due to pre-existing characteristics. nih.govfao.orgmdpi.com | Pre-existing genetic mutations (e.g., PI3KCA gain-of-function), baseline activation of bypass pathways, specific tumor microenvironment characteristics. rroij.comnih.govmdpi.com | Identifying baseline molecular markers or cellular contexts predictive of this compound insensitivity. |
| Acquired Resistance | Developed by previously sensitive cells through evolutionary processes, e.g., chromosomal gene mutations or acquisition of foreign DNA. nih.govfao.orgmdpi.com | Secondary mutations in target or downstream proteins, activation of alternative survival pathways (e.g., MYC overexpression), changes in drug efflux/metabolism. rroij.comresearchgate.netmdpi.com | Developing drug-adapted cell lines and xenograft models to identify emergent genetic/epigenetic changes and bypass pathways under this compound pressure. |
Exploration of Novel Preclinical Combination Therapies
Preclinical data suggest that combining this compound with other therapeutic agents can lead to improved anti-tumor responses. researchgate.netannualreports.com This strategy aims to overcome resistance, enhance efficacy, and target multiple oncogenic pathways simultaneously.
Other potential combination strategies for this compound in preclinical settings could include:
Chemotherapeutic agents: this compound has demonstrated single-agent activity in inhibiting tumor growth and potentiates the anti-tumor effect of bendamustine (B91647) in a Pfeiffer cell xenograft model of non-Hodgkin's lymphoma. researchgate.netnih.gov This suggests a role for combinations with conventional chemotherapy.
Other targeted therapies: Given the complex signaling landscape in B-cell malignancies, combinations with inhibitors of other key pathways (e.g., BTK inhibitors, BCL-2 inhibitors, MEK inhibitors, or CDK4/6 inhibitors) could be explored to achieve synergistic effects. For instance, the PI3K/mTOR signaling pathway is a therapeutic target for refractory DLBCL, and other PI3K inhibitors have been investigated in combination with various agents. rroij.comgoogle.com
Immunotherapies: Modulating the tumor microenvironment and immune response could enhance this compound's efficacy. While this compound's impact on the immune system is likely restricted to B cells, its inhibition of MIP-1β and TNF-β suggests a potential influence on the tumor microenvironment. researchgate.netnih.gov Combinations with checkpoint inhibitors or other immunomodulatory agents could be investigated to leverage this effect.
| Combination Agent | Rationale/Mechanism | Preclinical/Early Clinical Evidence |
|---|---|---|
| INCB39110 (JAK1 inhibitor) | Targets JAK1, another key signaling pathway in B-cell malignancies, potentially synergistic with PI3Kδ inhibition. annualreports.comincyte.com | Evaluated in B-lymphoid malignancies; overall response rate of 60.0% for HL and 27.3% for DLBCL in evaluable subjects in a clinical study. clinicaltrials.gov |
| Bendamustine (Chemotherapeutic agent) | Conventional cytotoxic agent. researchgate.netnih.gov | Potentiates anti-tumor growth effect in Pfeiffer cell xenograft model of NHL. researchgate.netnih.gov |
| Other PI3K/mTOR pathway inhibitors | Targeting multiple nodes within or parallel to the PI3K/mTOR pathway. rroij.comgoogle.com | Preclinical studies with other PI3K inhibitors show potential for combinations to overcome resistance. rroij.com |
| Immunomodulatory agents (e.g., checkpoint inhibitors) | Modulating the tumor microenvironment and immune response. researchgate.netnih.govgoogle.com | This compound inhibits MIP-1β and TNF-β, suggesting an effect on the tumor microenvironment. researchgate.netnih.gov |
Development of Advanced In Vitro and In Vivo Modeling Systems for B-cell Malignancies
The development of more physiologically relevant preclinical models is essential for accurately assessing the efficacy and mechanisms of action of novel agents like this compound. Traditional 2D cell line cultures and standard xenograft models have limitations in fully recapitulating the complexity of B-cell malignancies and their microenvironment.
Advanced modeling systems that can be utilized for this compound research include:
Patient-Derived Xenografts (PDX) models: These models involve implanting patient tumor tissue directly into immunodeficient mice, preserving the tumor's heterogeneity, architecture, and microenvironment more closely than cell line-derived xenografts. clinicaltrials.gov This allows for more accurate evaluation of drug response and resistance mechanisms.
3D Organoid Cultures: B-cell malignancy organoids, derived from patient samples, can mimic the in vivo tumor architecture and cellular interactions, providing a more complex and predictive in vitro platform for drug screening and mechanistic studies.
Co-culture Systems: Integrating stromal cells, immune cells, and other components of the tumor microenvironment into in vitro models can better simulate the complex interactions that influence drug response and resistance. nih.govnih.gov
Genetically Engineered Mouse Models (GEMMs): These models allow for the study of specific oncogenic drivers and signaling pathways in a native immune context, offering insights into the role of the immune system in response to PI3Kδ inhibition.
Advanced Imaging Techniques: Utilizing advanced imaging (e.g., bioluminescence, MRI, PET) in in vivo models can provide real-time, non-invasive assessment of tumor growth, drug distribution, and pharmacodynamic effects.
These advanced models will be crucial for:
Translational research: Bridging the gap between preclinical findings and clinical outcomes.
Resistance mechanism validation: Confirming resistance mechanisms identified in simpler models and exploring new ones in a more complex setting.
Combination therapy optimization: Systematically testing various drug combinations to identify optimal synergistic regimens and dosing schedules.
Biomarker discovery: Identifying predictive biomarkers that can stratify patients most likely to respond to this compound monotherapy or combination therapies.
| Modeling System | Description | Advantages for this compound Research |
|---|---|---|
| Patient-Derived Xenografts (PDX) | Direct implantation of patient tumor tissue into immunodeficient mice. | Preserves tumor heterogeneity, architecture, and microenvironment; better prediction of clinical response. |
| 3D Organoid Cultures | In vitro cultures mimicking in vivo tumor architecture and cellular interactions. | More physiologically relevant than 2D cultures for drug screening and mechanistic studies. |
| Co-culture Systems | In vitro models integrating stromal and immune cells with tumor cells. | Simulates complex microenvironmental interactions influencing drug response and resistance. |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to express specific oncogenic drivers. | Allows study of specific pathways in a native immune context; insights into immune-mediated drug effects. |
Q & A
Q. What experimental approaches are recommended to assess INCB40093's effect on Akt phosphorylation in B-cell malignancies?
Methodological Answer: To evaluate this compound's modulation of Akt phosphorylation (pAkt Ser473), researchers should employ Western blot analysis with stimuli such as PDGF, LPA, anti-IgM, and C5a across a concentration gradient (e.g., 1–3000 nM). Include controls for baseline phosphorylation (unstimulated) and total Akt levels to normalize results. For reproducibility, use triplicate samples and validate findings with independent experiments. Statistical analysis (e.g., ANOVA with post-hoc tests) should confirm dose-dependent effects, particularly noting stimulus-specific variations (e.g., stronger dose dependency under C5a stimulation) . Adhere to reporting standards for biochemical assays, including reagent purity, instrument specifications, and statistical thresholds (p-values) .
Advanced Research Question
Q. How can researchers resolve inconsistencies in dose-response effects of this compound across different cellular stimuli?
Methodological Answer: Contradictions in dose-response data (e.g., dose-independent effects under PDGF vs. dose-dependent effects under C5a) require:
Pathway-Specific Analysis : Investigate stimulus-specific signaling cascades (e.g., C5a coupling to Gαi vs. PDGF receptor tyrosine kinase activation) that may alter PI3Kδ sensitivity.
Replication Under Varied Conditions : Repeat experiments with adjusted stimulation durations or co-treatment with pathway inhibitors (e.g., Gαi blockers).
Statistical Validation : Apply hierarchical modeling to account for inter-stimulus variability or meta-analysis to compare datasets .
Contextual Interpretation : Use frameworks like the "principal contradiction" analysis to prioritize dominant signaling mechanisms under specific experimental conditions .
Basic Research Question
Q. What controls are essential in experiments measuring this compound's inhibitory activity?
Methodological Answer: Critical controls include:
- Vehicle controls (e.g., DMSO at equivalent concentrations).
- Positive controls (e.g., pan-PI3K inhibitors like LY294002).
- Baseline phosphorylation measurements (unstimulated cells).
- Total Akt normalization to distinguish between reduced phosphorylation and total protein degradation.
- Stimulus-specific validation (e.g., verifying PDGF receptor activation via parallel assays).
Document these in the "Materials and Methods" section with reagent sources, catalog numbers, and preparation protocols to ensure reproducibility .
Advanced Research Question
Q. How can researchers design studies to differentiate PI3Kδ-specific effects of this compound from off-target actions?
Methodological Answer:
Isoform-Selective Inhibitors : Co-treat with PI3Kα/β/γ inhibitors (e.g., alpelisib, TGX-221) to isolate PI3Kδ-dependent effects.
Genetic Validation : Use siRNA or CRISPR to knock down PI3Kδ in target cells and compare responses.
Kinase Profiling : Screen this compound against kinase panels to identify off-target interactions.
Functional Redundancy Tests : Assess whether PI3Kδ-independent pathways (e.g., MAPK) compensate for inhibition.
Include these strategies in the experimental design and discuss limitations (e.g., compensatory signaling) in the "Discussion" section .
Basic Research Question
Q. What statistical methods validate the significance of this compound's effects on signaling pathways?
Methodological Answer:
- Dose-Response Analysis : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC50 values.
- Comparative Statistics : Use one-way ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., across stimuli).
- Error Reporting : Report SEM or SD for triplicate measurements and include p-values with correction for multiple comparisons (e.g., Bonferroni).
- Power Analysis : Predefine sample sizes to ensure adequate statistical power, especially for detecting subtle phosphorylation changes .
Advanced Research Question
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare drug exposure levels in vitro (e.g., nM concentrations) vs. in vivo plasma/tissue concentrations.
Microenvironmental Factors : Replicate tumor microenvironment conditions (e.g., hypoxia, stromal interactions) in vitro to identify confounding variables.
Longitudinal Studies : Track tumor regression and PI3Kδ activity markers (e.g., pAkt) over time in animal models.
Meta-Analysis : Systematically compare published datasets using tools like PRISMA guidelines to identify methodological divergences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
